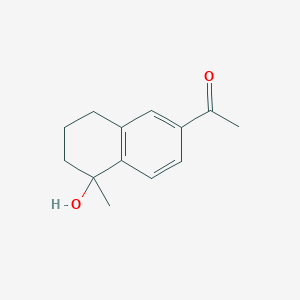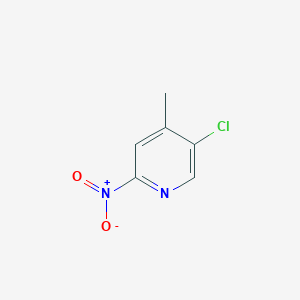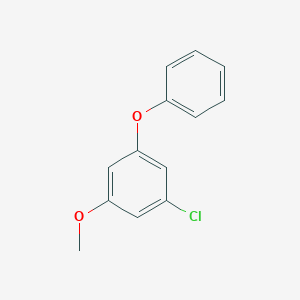![molecular formula C20H21ClN4O3S B13876602 Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Morpholine Substitution: The 4-position of the thieno[3,2-d]pyrimidine ring is substituted with a morpholine group through nucleophilic substitution reactions.
Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the chlorinated thieno[3,2-d]pyrimidine derivative with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Derivatives with different substituents at the 2-position.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis Products: Carboxylic acid derivatives.
科学研究应用
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of disease-related processes.
Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.
相似化合物的比较
Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate can be compared with other similar compounds, such as:
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: Shares the thieno[3,2-d]pyrimidine core but lacks the ethyl 4-aminobenzoate moiety.
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Similar structure but without the chlorine atom and ethyl 4-aminobenzoate moiety.
Ethyl 4-aminobenzoate: Contains the ethyl 4-aminobenzoate moiety but lacks the thieno[3,2-d]pyrimidine core.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H21ClN4O3S |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C20H21ClN4O3S/c1-2-28-19(26)13-3-5-14(6-4-13)22-12-15-11-16-17(29-15)18(24-20(21)23-16)25-7-9-27-10-8-25/h3-6,11,22H,2,7-10,12H2,1H3 |
InChI 键 |
BZOOUMSCSPSRRF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)












![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
